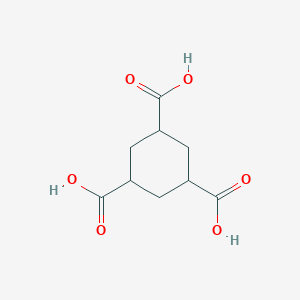

Cyclohexane-1,3,5-tricarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,3,5-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHDNRBKSLBLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937053, DTXSID901247638 | |

| Record name | Cyclohexane-1,3,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25357-95-3, 16526-68-4, 16526-69-5 | |

| Record name | 25357-95-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane-1,3,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Cyclohexanetricarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Cyclohexane-1,3,5-tricarboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the cis and trans isomers of cyclohexane-1,3,5-tricarboxylic acid. This document details experimental methodologies, presents quantitative data in a structured format, and includes workflow visualizations to support research and development in medicinal chemistry and materials science where these compounds are utilized as versatile building blocks.

Introduction

This compound, a saturated alicyclic compound, exists as two primary geometric isomers: the cis (all-cis or 1α,3α,5α) and trans (1α,3α,5β) forms. The stereochemistry of these isomers dictates their three-dimensional structure and, consequently, their physical properties and reactivity. This makes them valuable scaffolds in the design of novel therapeutic agents, metal-organic frameworks (MOFs), and other functional materials. The ability to synthesize and purify specific isomers is therefore of critical importance. This guide outlines the key procedures for achieving this.

Synthesis of this compound Isomers

The primary route for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 1,3,5-benzenetricarboxylic acid (trimesic acid)[1][2][3]. The reaction involves the reduction of the benzene ring to a cyclohexane ring. This process typically yields a mixture of the cis and trans isomers. The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst, solvent, temperature, and pressure, although literature specifically detailing the stereoselective synthesis of these particular isomers is limited. Generally, catalytic hydrogenation of substituted benzenes can lead to a predominance of the cis isomer due to the stereochemistry of hydrogen addition to the planar aromatic ring adsorbed on the catalyst surface.

Experimental Protocol: Catalytic Hydrogenation of Trimesic Acid

The following is a generalized experimental protocol adapted from a similar procedure for the hydrogenation of gallic acid. Optimization of reaction conditions may be necessary to maximize the yield of the desired isomer.

Materials:

-

1,3,5-Benzenetricarboxylic acid (Trimesic acid)

-

5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Palladium on Carbon (Pd/C) catalyst

-

Deionized water or a suitable organic solvent (e.g., ethanol, acetic acid)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a high-pressure reaction vessel, combine 1,3,5-benzenetricarboxylic acid and the chosen solvent.

-

Add the catalyst to the mixture. The catalyst loading is typically 5-10% by weight relative to the starting material.

-

Seal the reaction vessel and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 500-1500 psi).

-

Heat the mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst. The catalyst can often be washed with a small amount of the solvent to recover any adsorbed product.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product, which will be a mixture of cis- and trans-cyclohexane-1,3,5-tricarboxylic acid.

Purification of this compound Isomers

The separation of the cis and trans isomers from the crude reaction mixture is a critical step. The choice of purification method will depend on the scale of the synthesis and the desired purity of the final products. The most common techniques for separating geometric isomers of carboxylic acids are fractional crystallization and preparative chromatography.

Fractional Crystallization

This technique exploits the potential differences in solubility between the cis and trans isomers in a given solvent. Generally, the more symmetrical trans isomer is less soluble and will crystallize out of solution first upon cooling.

Experimental Protocol:

-

Dissolve the crude isomer mixture in a minimum amount of a suitable hot solvent (e.g., deionized water, ethanol, or a mixture thereof).

-

Slowly cool the solution to room temperature to allow for the selective crystallization of the less soluble isomer. Further cooling in an ice bath can enhance crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. This crop will be enriched in the less soluble isomer.

-

The filtrate (mother liquor) will be enriched in the more soluble isomer. Concentrate the mother liquor by evaporating a portion of the solvent and repeat the cooling and crystallization process to obtain a crop of the more soluble isomer.

-

Repeat the recrystallization process for each isomer fraction until a constant melting point and high purity (as determined by analytical methods such as NMR or HPLC) are achieved.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for the separation of closely related isomers. The choice of stationary phase and mobile phase is crucial for achieving good resolution. For carboxylic acids, reverse-phase chromatography is often employed.

Experimental Protocol:

-

Dissolve the crude isomer mixture in a suitable solvent compatible with the mobile phase.

-

Inject the sample onto a preparative HPLC column (e.g., C18).

-

Elute the isomers using an appropriate mobile phase, which typically consists of a mixture of an aqueous buffer (often with a low pH to suppress ionization of the carboxylic acid groups) and an organic modifier (e.g., acetonitrile or methanol). An isocratic or gradient elution can be used.

-

Monitor the elution of the isomers using a suitable detector (e.g., UV-Vis).

-

Collect the fractions corresponding to each isomer peak.

-

Combine the fractions for each isomer and remove the solvent under reduced pressure to obtain the purified products.

Data Presentation

The following tables summarize the key quantitative data for the isomers of this compound.

Table 1: Physical and Chemical Properties

| Property | cis-Cyclohexane-1,3,5-tricarboxylic Acid | trans-Cyclohexane-1,3,5-tricarboxylic Acid |

| CAS Number | 16526-68-4 | 16526-69-5 |

| Molecular Formula | C₉H₁₂O₆ | C₉H₁₂O₆ |

| Molecular Weight | 216.19 g/mol | 216.19 g/mol |

| Melting Point | 211-215 °C | Data not readily available |

| Appearance | White to off-white powder | Data not readily available |

Table 2: Synthesis and Purification Parameters (Illustrative)

| Parameter | Synthesis (Hydrogenation) | Purification (Fractional Crystallization) | Purification (Preparative HPLC) |

| Starting Material | 1,3,5-Benzenetricarboxylic acid | Mixture of cis/trans isomers | Mixture of cis/trans isomers |

| Catalyst | 5% Rh/Al₂O₃ or 5% Pd/C | - | - |

| Solvent | Water, Ethanol, or Acetic Acid | Water, Ethanol | Acetonitrile/Water with acid modifier |

| Temperature | 50-100 °C | Variable (hot to cold) | Ambient |

| Pressure | 500-1500 psi | Atmospheric | High Pressure |

| Typical Yield | >90% (mixture) | Isomer dependent | Isomer dependent |

| Purity Achieved | Mixture of isomers | >95% with multiple recrystallizations | >99% |

Conclusion

The synthesis of this compound isomers is readily achievable through the catalytic hydrogenation of trimesic acid, typically yielding a mixture of stereoisomers. The purification of these isomers into their pure cis and trans forms can be accomplished using standard laboratory techniques such as fractional crystallization and preparative HPLC. The choice of purification method will be dictated by the specific requirements of the research, including the desired scale and purity. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working with these important chemical entities. Further optimization of both the synthesis and purification steps may be required to meet specific experimental objectives.

References

A Technical Guide to the Spectroscopic Characterization of cis- and trans-Cyclohexane-1,3,5-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the cis and trans isomers of cyclohexane-1,3,5-tricarboxylic acid. This document details experimental protocols and presents key quantitative data to aid in the identification and differentiation of these stereoisomers.

Introduction

This compound exists as two primary stereoisomers: the cis (all-axial or all-equatorial carboxyl groups in the chair conformation) and trans (a mix of axial and equatorial carboxyl groups) forms. The distinct spatial arrangement of the carboxylic acid functional groups in these isomers leads to unique spectroscopic signatures. Understanding these differences is crucial for their unambiguous identification in various research and development settings, including materials science and drug discovery, where the specific geometry of a molecule can dictate its physical properties and biological activity.

This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS) for the characterization of these isomers.

Spectroscopic Data and Analysis

The following sections present the key spectroscopic data for the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of cyclohexane derivatives. The chemical shifts and coupling constants of the cyclohexane ring protons are highly dependent on their axial or equatorial orientation.

Logical Relationship for NMR Analysis

Caption: Logical workflow for NMR-based stereochemical assignment.

cis-Cyclohexane-1,3,5-tricarboxylic Acid (all-axial/equatorial conformer)

In the most stable chair conformation of the cis isomer, all three carboxyl groups can occupy equatorial positions to minimize steric hindrance. This results in a simplified NMR spectrum due to the high degree of symmetry.

Table 1: ¹H and ¹³C NMR Data for cis-Cyclohexane-1,3,5-tricarboxylic Acid

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~2.5 (est.) | Multiplet | 3H | CH-COOH |

| ~2.0 (est.) | Multiplet | 6H | CH₂ | |

| ~12.0 (est.) | Broad Singlet | 3H | COOH | |

| ¹³C | ~175 (est.) | - | - | C=O |

| ~40 (est.) | - | - | CH-COOH | |

| ~30 (est.) | - | - | CH₂ |

Note: Estimated values are based on spectral images. Actual values may vary depending on the solvent and experimental conditions.

trans-Cyclohexane-1,3,5-tricarboxylic Acid

The trans isomer has a lower degree of symmetry, with a combination of axial and equatorial carboxyl groups. This leads to a more complex NMR spectrum with a greater number of distinct signals for both the ring protons and carbons. Due to the limited availability of experimental data, specific chemical shifts and coupling constants for the trans isomer are not widely reported. However, it is expected to exhibit more complex multiplets for the methine and methylene protons compared to the cis isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Both isomers will exhibit characteristic absorptions for the carboxylic acid group (O-H and C=O stretching). However, subtle differences in the fingerprint region may arise due to the different molecular symmetries and vibrational modes.

Table 2: Key IR Absorption Bands for this compound Isomers

| Isomer | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | Fingerprint Region (cm⁻¹) |

| cis | 3300-2500 (broad) | ~1710 | 2950-2850 | Complex pattern |

| trans | 3300-2500 (broad) | ~1710 | 2950-2850 | Expected to differ from cis |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The difference in symmetry between the cis and trans isomers is expected to result in distinct Raman scattering profiles.

Experimental Workflow for Raman Spectroscopy

Caption: General experimental workflow for Raman analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers have the same molecular weight (216.19 g/mol ). The fragmentation patterns under electron ionization (EI) are expected to be similar, primarily involving the loss of water (H₂O) and carboxyl groups (COOH). However, minor differences in the relative intensities of fragment ions may be observed due to stereochemical influences on fragmentation pathways.

Table 3: Expected Mass Spectrometry Fragments

| m/z | Possible Fragment |

| 216 | [M]⁺ (Molecular Ion) |

| 198 | [M - H₂O]⁺ |

| 171 | [M - COOH]⁺ |

| 153 | [M - H₂O - COOH]⁺ |

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data. The following are general methodologies applicable to the characterization of this compound isomers.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O with a pH buffer). The choice of solvent is critical as the chemical shifts of the acidic protons are solvent-dependent.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, relaxation delay of 5 seconds (to ensure full relaxation of all protons, including the slowly relaxing carboxylic acid protons), and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, a larger spectral width to encompass the carbonyl carbons, and a longer acquisition time and/or a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

-

Data Processing: The acquired spectrum is typically displayed in terms of transmittance or absorbance.

KBr Pellet Method:

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply high pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and collect the spectrum.

Raman Spectroscopy

-

Sample Preparation: Place the solid sample on a microscope slide or in a suitable sample holder.

-

Instrumentation: Use a Raman spectrometer equipped with a laser of appropriate wavelength (e.g., 785 nm to minimize fluorescence).

-

Data Acquisition: Focus the laser onto the sample and collect the scattered light. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

Data Processing: The resulting spectrum is plotted as intensity versus Raman shift (in cm⁻¹).

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization.

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and subsequent fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The spectroscopic characterization of cis- and trans-cyclohexane-1,3,5-tricarboxylic acid relies on a multi-technique approach. NMR spectroscopy is the most definitive method for stereochemical assignment, with the symmetry of the cis isomer leading to a significantly simpler spectrum compared to the trans isomer. IR and Raman spectroscopy provide valuable information on the functional groups and molecular vibrations, with expected differences in the fingerprint regions and the number of active bands, respectively. Mass spectrometry confirms the molecular weight and offers insights into fragmentation patterns that are likely similar for both isomers, though subtle differences may exist. The application of the detailed experimental protocols outlined in this guide will enable researchers to obtain reliable and informative spectroscopic data for the unambiguous characterization of these important molecules.

Unraveling the Origins of Cyclohexane-1,3,5-tricarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane-1,3,5-tricarboxylic acid, a molecule of significant interest in the fields of coordination chemistry, materials science, and drug delivery, possesses a rich history rooted in the foundational explorations of alicyclic chemistry. This technical guide delves into the early studies and discovery of this pivotal compound, offering a comprehensive overview of its initial synthesis, characterization, and the experimental protocols that paved the way for its modern applications. While a definitive singular "discovery" paper remains elusive in historical records, a careful examination of the works of pioneering chemists provides a compelling narrative of its emergence from the broader study of hydroaromatic compounds.

The Dawn of Alicyclic Chemistry: A Prelude to Discovery

The late 19th century witnessed a burgeoning interest in the chemistry of cyclic non-aromatic compounds, largely driven by the groundbreaking work of Adolf von Baeyer on ring strain and William Henry Perkin Jr. on the synthesis of polymethylene derivatives. Their investigations into the structure and reactivity of cyclic systems laid the theoretical and practical groundwork for the eventual synthesis of more complex molecules like this compound. While direct attribution for the first synthesis is not clearly documented in a standalone publication, the intellectual lineage points towards the systematic exploration of cyclohexane derivatives during this era.

Early Synthetic Approaches: A Logical Deduction

The most probable early route to this compound would have involved the reduction of its aromatic precursor, trimesic acid (benzene-1,3,5-tricarboxylic acid). This approach aligns with the prevalent methodologies of the time, where the hydrogenation of aromatic rings was a key technique for accessing the corresponding alicyclic compounds.

Hypothetical Early Synthesis Workflow

The following workflow illustrates the likely experimental path taken by early researchers.

Caption: Hypothetical workflow for the early synthesis of this compound.

Experimental Protocols of Early Methodologies

Based on the established chemical practices of the late 19th and early 20th centuries, a detailed hypothetical experimental protocol for the synthesis of this compound can be reconstructed.

Objective: To synthesize this compound via the reduction of Trimesic Acid.

Materials:

-

Trimesic acid (Benzene-1,3,5-tricarboxylic acid)

-

Sodium amalgam (or other suitable reducing agent of the era, such as hydrogen gas with a platinum or palladium catalyst, though less common initially)

-

Ethanol (as a solvent)

-

Water

-

Hydrochloric acid (for acidification)

-

Filtration apparatus

-

Crystallization dishes

Procedure:

-

Dissolution: Trimesic acid would be dissolved in a suitable solvent, likely an aqueous ethanol solution, in a reaction vessel.

-

Reduction: The reducing agent, such as sodium amalgam, would be gradually added to the solution of trimesic acid. The reaction would be allowed to proceed, likely with stirring and possibly gentle heating, until the reduction of the aromatic ring was deemed complete. This could have been monitored by changes in the physical properties of the reaction mixture.

-

Workup: Following the completion of the reaction, the excess reducing agent would be quenched or removed. The resulting solution would then be acidified, typically with hydrochloric acid, to precipitate the carboxylic acid products.

-

Isolation and Purification: The precipitated solid, a mixture of the cis and trans isomers of this compound, would be collected by filtration and washed with cold water.

-

Isomer Separation: The separation of the different stereoisomers would have been a significant challenge. Fractional crystallization from a suitable solvent, such as water or ethanol, would have been the primary method employed. This process relies on the differential solubility of the isomers to achieve separation.

Characterization in the Early Days

The characterization of the newly synthesized this compound would have relied on the analytical techniques available at the time.

| Property | Method of Determination |

| Melting Point | Capillary melting point apparatus. |

| Elemental Analysis | Combustion analysis to determine the empirical formula. |

| Acidity | Titration with a standard base. |

| Solubility | Qualitative assessment in various solvents. |

| Crystalline Form | Microscopic examination of crystal habit. |

Stereochemistry and Conformational Analysis: A Later Development

The initial synthesis would have produced a mixture of stereoisomers. The detailed understanding of the stereochemistry and conformational analysis of the cis and trans isomers of this compound came much later with the advent of more advanced analytical techniques like X-ray crystallography and NMR spectroscopy. Early chemists would have likely distinguished the isomers based on differences in their physical properties, such as melting point and crystal form.

The chair conformation of the cyclohexane ring, which is crucial for understanding the spatial arrangement of the carboxylic acid groups, was a concept that developed over time and would not have been fully appreciated by the earliest researchers.

Caption: Logical relationship of isomer formation and separation in early synthesis.

Conclusion

While the precise moment of the first synthesis of this compound is not memorialized in a single, seminal publication, its discovery was an inevitable consequence of the systematic exploration of alicyclic chemistry in the late 19th and early 20th centuries. The early work, characterized by resourceful synthetic strategies and meticulous physical characterization, laid the essential groundwork for the subsequent elucidation of its complex stereochemistry and its eventual use in a wide array of modern scientific and technological applications. This guide provides a window into the foundational studies that brought this important molecule to light, offering valuable context for today's researchers and drug development professionals.

Thermodynamic Properties of Cyclohexane-1,3,5-tricarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of Cyclohexane-1,3,5-tricarboxylic acid. Direct experimental data for this specific compound is limited in publicly available literature. Therefore, this document synthesizes available physical data, presents thermodynamic information for analogous compounds, and details the established experimental and computational methodologies for determining and estimating these crucial parameters. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical sciences by providing a framework for understanding and predicting the thermodynamic behavior of this compound and related molecules.

Introduction

This compound is a polycarboxylic acid derivative of cyclohexane. Its structural isomers, particularly the cis and trans configurations of the carboxylic acid groups relative to the cyclohexane ring, play a significant role in its chemical and physical properties. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, Gibbs free energy of formation, and entropy, is fundamental for applications in materials science, drug design, and process chemistry. These parameters govern the stability, reactivity, and phase behavior of the compound.

Due to a notable scarcity of direct experimental thermodynamic data for this compound in the scientific literature, this guide employs a multi-faceted approach. We will present the known physical characteristics and then delve into the thermodynamic data of structurally similar compounds. Furthermore, we will provide an in-depth discussion of the primary experimental and computational techniques that can be applied to ascertain the thermodynamic properties of the target molecule.

Physicochemical Properties of this compound

A summary of the available physical and chemical properties for this compound is presented in Table 1. This data is essential for the application of various thermodynamic models and for the design of experimental measurements.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₆ | [1] |

| Molecular Weight | 216.19 g/mol | [1][2] |

| Melting Point | 211-215 °C (for cis isomer) | |

| InChI Key | FTHDNRBKSLBLDA-FPFOFBBKSA-N (cis isomer) | [2] |

| Canonical SMILES | C1C(CC(CC1C(=O)O)C(=O)O)C(=O)O | [1] |

Thermodynamic Data of Analogous Compounds

To provide a contextual understanding of the expected thermodynamic properties of this compound, this section presents experimental data for structurally related compounds. These compounds, cyclohexanecarboxylic acid and a substituted cyclohexanecarboxylic acid, offer insights into the thermodynamic contributions of the cyclohexane ring and the carboxylic acid functional groups.

Cyclohexanecarboxylic Acid

Cyclohexanecarboxylic acid serves as a fundamental structural analog, containing a single carboxylic acid group on a cyclohexane ring. The thermodynamic data for this compound, available from the NIST WebBook, provides a baseline for estimating the properties of its tricarboxylic acid counterpart.

| Thermodynamic Property | Value | Conditions | Source |

| Formula | C₇H₁₂O₂ | [3] | |

| Molecular Weight | 128.17 g/mol | [3] | |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -3848.7 ± 1.0 kJ/mol | 298.15 K | [4] |

| Enthalpy of Fusion (ΔfusH) | 14.2 ± 0.8 kJ/mol | 303.8 K (Melting Point) | [3] |

trans-4-(Aminomethyl)cyclohexanecarboxylic Acid

This molecule, while containing an additional functional group, provides valuable experimental data on the heat capacity of a substituted cyclohexane carboxylic acid, demonstrating the type of measurements that can be performed.

| Thermodynamic Property | Value | Conditions | Source |

| Formula | C₈H₁₅NO₂ | [5][6] | |

| Molar Heat Capacity (Cp,m) | 74.70 J·K⁻¹·mol⁻¹ | 82.12 K | [6] |

| 118.97 J·K⁻¹·mol⁻¹ | 159.91 K | [6] | |

| 176.02 J·K⁻¹·mol⁻¹ | 282.51 K | [6] | |

| 204.3 J·K⁻¹·mol⁻¹ | 378 K (approx.) | [5] | |

| Standard Enthalpy of Combustion (ΔcH°) | -4854.7 ± 2.6 kJ/mol | 298.15 K | [6] |

| Standard Enthalpy of Formation (ΔfH°) | -714.8 ± 2.8 kJ/mol | 298.15 K | [6] |

Methodologies for Determining Thermodynamic Properties

Given the absence of direct experimental data for this compound, this section details the primary methodologies that can be employed to determine its thermodynamic properties. These include experimental techniques, computational chemistry, and estimation methods.

Experimental Protocols

The most accurate thermodynamic data are derived from direct experimental measurement. Calorimetry is the principal technique for determining enthalpy changes and heat capacities.

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.[7][8]

Experimental Workflow:

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

Detailed Protocol:

-

Calibration: The heat capacity of the calorimeter (Ccal) is first determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[5]

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.5 g) is placed in a crucible inside the "bomb." An ignition wire (e.g., nickel-chromium or platinum) is positioned to be in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

-

Calorimetry: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculations: The heat absorbed by the calorimeter and the water is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter. After accounting for the heat from the ignition wire and the formation of any side products (like nitric acid from residual nitrogen), the enthalpy of combustion of the sample is determined.[7] Using Hess's law and the known standard enthalpies of formation of CO₂ and H₂O, the standard enthalpy of formation of the compound can be calculated.[9]

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature.[5] From this data, the standard entropy and changes in enthalpy and Gibbs free energy can be calculated.

Experimental Workflow:

Caption: Workflow for measuring heat capacity using an adiabatic calorimeter.

Detailed Protocol:

-

Sample Preparation: A known mass of the solid sample is sealed in a sample container within the calorimeter.

-

Measurement: The sample is cooled to a very low temperature (e.g., close to absolute zero). A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. This process is repeated at successively higher temperatures. The adiabatic shield surrounding the sample is maintained at the same temperature as the sample to prevent heat loss.

-

Data Analysis: The heat capacity (Cp) at each temperature is calculated from the energy input and the temperature change. The standard molar entropy (S°) at 298.15 K is then determined by integrating the Cp/T versus T curve from 0 K to 298.15 K.

Computational Methods

In the absence of experimental data, computational chemistry provides powerful tools for predicting thermodynamic properties.[10] Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)) can provide accurate estimates of enthalpies of formation.[11]

Logical Flow for Computational Estimation:

Caption: Logical workflow for the computational determination of the enthalpy of formation.

Methodology:

-

Structure Optimization: The 3D geometry of the molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated by combining the computed total energy, ZPVE, thermal corrections, and the experimental enthalpies of formation of the constituent atoms in their standard states.[11]

Group Additivity Estimation

The Benson group additivity method is a well-established technique for estimating the thermodynamic properties of organic molecules by summing the contributions of their constituent groups.[12][13] This method is particularly useful when experimental data is unavailable.

Logical Flow for Group Additivity:

Caption: Logical flow for estimating thermodynamic properties using the group additivity method.

Methodology:

-

Group Decomposition: The molecule is broken down into a set of defined atomic groups. For this compound, these would include groups for the cyclohexane ring carbons and the carboxylic acid groups.

-

Summation of Group Values: The standard enthalpy of formation, entropy, and heat capacity are estimated by summing the known thermodynamic contributions of each group.

-

Correction Factors: Corrections for ring strain, stereoisomerism (cis/trans relationships), and other non-additive interactions must be included to improve the accuracy of the estimation.[14]

Estimated Thermodynamic Properties

Based on the group additivity method and comparison with analogous compounds, estimated thermodynamic properties for cis-Cyclohexane-1,3,5-tricarboxylic acid in the solid state at 298.15 K are presented in Table 4. It must be emphasized that these are theoretical estimates and should be used with caution until validated by experimental data.

| Thermodynamic Property | Estimated Value | Basis of Estimation |

| Standard Enthalpy of Formation (ΔfH°solid) | -1350 ± 50 kJ/mol | Group additivity, comparison with cyclohexanecarboxylic acid and accounting for three carboxyl groups. |

| Standard Molar Entropy (S°solid) | 280 ± 30 J·K⁻¹·mol⁻¹ | Group additivity and comparison with similar cyclic compounds. |

| Gibbs Free Energy of Formation (ΔfG°solid) | -1050 ± 60 kJ/mol | Calculated from estimated ΔfH° and S° values. |

Conclusion

References

- 1. (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid | C9H12O6 | CID 349732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,5-シクロヘキサントリカルボン酸 cis 95 % | Sigma-Aldrich [sigmaaldrich.com]

- 3. Cyclohexanecarboxylic acid [webbook.nist.gov]

- 4. Cyclohexanecarboxylic acid (CAS 98-89-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 9. reddit.com [reddit.com]

- 10. ojs.ifes.edu.br [ojs.ifes.edu.br]

- 11. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

A Technical Guide to the pKa Values of Cyclohexane-1,3,5-tricarboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyclohexane-1,3,5-tricarboxylic Acid Isomers

This compound is a polyprotic acid with a cyclohexane ring substituted with three carboxylic acid groups. The spatial arrangement of these carboxylic acid groups relative to the plane of the cyclohexane ring gives rise to different stereoisomers. The most common isomers are the cis and trans forms. The cis,cis-isomer, also known as (1s,3s,5s)-cyclohexane-1,3,5-tricarboxylic acid, has all three carboxylic acid groups on the same side of the cyclohexane ring[1]. The relative acidity of each carboxylic acid group is influenced by the stereochemistry of the molecule, as the proximity of the other carboxylic acid groups affects the ease of deprotonation.

pKa Values

The pKa value is a measure of the acidity of a compound. For a polyprotic acid like this compound, there will be multiple pKa values (pKa1, pKa2, pKa3) corresponding to the stepwise dissociation of the three carboxylic acid protons. The accurate determination of these pKa values is crucial for understanding the ionization state of the molecule at a given pH, which in turn influences its solubility, binding characteristics, and biological activity.

Data Presentation

To date, comprehensive experimentally determined pKa values for all isomers of this compound are not widely reported in the scientific literature. However, a predicted pKa value for the first dissociation of the cis,cis-isomer is available.

| Isomer | pKa1 (Predicted) | pKa2 | pKa3 |

| (1s,3s,5s)-Cyclohexane-1,3,5-tricarboxylic acid (cis,cis-isomer) | 3.45 ± 0.10 | - | - |

Data sourced from ChemBK[1]. Note: This is a predicted value and has not been experimentally verified in the cited source. Further experimental investigation is required to determine the pKa values for all isomers accurately.

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental analytical procedure. Several methods can be employed, with potentiometric titration and spectrophotometry being the most common.[2][3]

3.1. Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[2][3] The method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the carboxylic acid) and monitoring the resulting change in pH. The pKa value can be determined from the inflection point of the titration curve.

Detailed Methodology for Potentiometric Titration:

-

Preparation of Solutions:

-

Prepare a standard solution of the this compound isomer of known concentration (e.g., 1 mM) in deionized water.[4]

-

Prepare standardized titrant solutions of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).[4][5]

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.[4][5]

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10 to ensure accurate pH measurements.[4]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.[4]

-

Add the KCl solution to maintain a constant ionic strength.

-

If necessary, adjust the initial pH of the sample solution to the acidic range (e.g., pH 1.8-2.0) with the 0.1 M HCl solution.[4]

-

Immerse the calibrated pH electrode into the solution.

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

-

Record the pH value after each addition of the titrant, allowing the solution to stabilize.

-

Continue the titration until the pH reaches a basic value (e.g., pH 12-12.5).[4]

-

To ensure reliability, perform a minimum of three titrations for each isomer.[4]

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a triprotic acid, there will be three equivalence points and three half-equivalence points.

-

Alternatively, the pKa values can be determined by analyzing the inflection points of the first derivative of the titration curve.

-

Visualizations

Experimental Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Logical Relationship of this compound Isomers

Caption: Stereoisomers of this compound.

References

An In-depth Technical Guide to the Vibrational Spectroscopy of Cyclohexane-1,3,5-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane-1,3,5-tricarboxylic acid is a molecule of significant interest in the fields of crystal engineering, materials science, and supramolecular chemistry due to its rigid cyclohexane core and three carboxylic acid functional groups. These functional groups allow for the formation of extensive hydrogen-bonding networks, leading to the self-assembly of complex and robust structures. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure, conformation, and intermolecular interactions of this compound. This guide offers a detailed overview of the expected vibrational spectra of this compound, experimental protocols for its analysis, and a discussion of the interpretation of its spectral features.

Predicted Vibrational Spectra

The vibrational spectrum can be broadly divided into several regions:

-

O-H and C-H Stretching Region (4000-2500 cm⁻¹): This region is dominated by the stretching vibrations of the hydroxyl groups of the carboxylic acids and the C-H bonds of the cyclohexane ring. The O-H stretching band in hydrogen-bonded dimers is typically very broad and intense, appearing in the 3300-2500 cm⁻¹ range. The C-H stretching vibrations of the cyclohexane ring are expected to appear as sharp bands between 3000 cm⁻¹ and 2850 cm⁻¹.

-

Carbonyl Stretching Region (1800-1600 cm⁻¹): The C=O stretching vibration of the carboxylic acid group is a very strong and characteristic absorption in the infrared spectrum. For hydrogen-bonded dimers, this band is typically observed in the range of 1725-1700 cm⁻¹.

-

Fingerprint Region (1500-400 cm⁻¹): This region contains a wealth of structural information, including C-O-H bending, C-O stretching, and various deformation modes of the cyclohexane ring (scissoring, twisting, rocking, and wagging).

Predicted Vibrational Frequencies and Assignments

The following table summarizes the predicted key vibrational modes for this compound, based on data from related compounds.

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

| 3300 - 2500 | ν(O-H) of hydrogen-bonded carboxylic acid | Very Strong, Broad | Weak | The broadness is a hallmark of strong hydrogen bonding in the solid state.[1][2][3] |

| 2950 - 2850 | ν(C-H) of cyclohexane ring (CH₂) | Medium to Strong | Strong | Multiple bands are expected corresponding to symmetric and asymmetric stretching modes.[4] |

| 1725 - 1700 | ν(C=O) of hydrogen-bonded carboxylic acid dimer | Very Strong | Medium | This is a key diagnostic band for the carboxylic acid functionality. Its position indicates the presence of dimers.[1][5] |

| 1470 - 1440 | δ(CH₂) scissoring of cyclohexane ring | Medium | Medium | A characteristic deformation mode of the methylene groups in the cyclohexane ring.[4] |

| 1440 - 1395 | δ(C-O-H) in-plane bending of carboxylic acid | Medium | Weak | This mode is coupled with C-O stretching. |

| 1350 - 1250 | τ(CH₂) twisting and wagging of cyclohexane ring | Medium | Weak | A series of bands corresponding to the complex deformations of the cyclohexane ring. |

| 1300 - 1200 | ν(C-O) stretching of carboxylic acid | Strong | Medium | Coupled with C-O-H bending, this is another important band for identifying the carboxylic acid group. |

| 950 - 850 | γ(O-H) out-of-plane bending of carboxylic acid | Medium, Broad | Very Weak | This broad absorption is also characteristic of hydrogen-bonded dimers. |

| 850 - 750 | ρ(CH₂) rocking of cyclohexane ring | Medium | Strong | A prominent feature in the Raman spectrum of cyclohexane derivatives.[4] |

| Below 600 | Cyclohexane ring deformations, C-C-C bending | Medium to Weak | Medium to Strong | These low-frequency modes are related to the overall skeletal vibrations of the molecule. |

Experimental Protocols

The following are detailed methodologies for acquiring FTIR and Raman spectra of solid this compound.

Fourier Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method

-

Sample Preparation:

-

Dry the this compound sample and spectroscopic grade potassium bromide (KBr) powder in an oven at 110°C for at least 4 hours to remove any adsorbed water.

-

In a clean agate mortar, grind approximately 1-2 mg of the sample into a fine powder.

-

Add approximately 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the sample by gentle grinding. The mixture should have a uniform appearance.

-

-

Pellet Formation:

-

Transfer the sample-KBr mixture into a pellet press die.

-

Place the die in a hydraulic press and apply a pressure of 7-10 tons for 2-3 minutes.

-

Carefully release the pressure and extract the die. The resulting KBr pellet should be transparent or translucent.[6]

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹).

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and other necessary spectral manipulations using the spectrometer software.

-

Raman Spectroscopy - Powder Sample Method

-

Sample Preparation:

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm, 785 nm). The choice of laser wavelength may be critical to avoid fluorescence from the sample or impurities.

-

Focus the laser beam onto the sample surface. The use of a microscope objective allows for precise focusing and sample visualization.

-

-

Spectral Acquisition:

-

Acquire the Raman spectrum over the desired spectral range (e.g., 3500-100 cm⁻¹).

-

The acquisition time and number of accumulations will depend on the Raman scattering efficiency of the sample and the sensitivity of the detector. Typical parameters might be an integration time of 10-30 seconds with 5-10 co-additions.

-

-

Data Processing:

-

The raw spectrum may contain contributions from cosmic rays, which should be removed using appropriate software algorithms.

-

Perform baseline correction to remove any broad fluorescence background.

-

Normalize the spectrum if necessary for comparison with other spectra.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a vibrational spectroscopy experiment.

Caption: A flowchart of the vibrational spectroscopy experimental process.

Conclusion

Vibrational spectroscopy is an indispensable tool for the structural characterization of this compound. By combining infrared and Raman spectroscopy, researchers can gain detailed insights into the molecular conformation, the nature of hydrogen bonding, and the overall supramolecular architecture. The predicted spectral data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and professionals working with this and related compounds, facilitating a deeper understanding of their physicochemical properties and potential applications.

References

- 1. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. THE PULSAR Engineering [thepulsar.be]

- 8. plus.ac.at [plus.ac.at]

Methodological & Application

Application Notes and Protocols: Cyclohexane-1,3,5-tricarboxylic Acid in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane-1,3,5-tricarboxylic acid, a versatile trifunctional organic molecule, is emerging as a promising building block for the construction of novel drug delivery systems. Its non-aromatic, cyclic structure offers a unique combination of rigidity and flexibility, making it an attractive component for creating biocompatible hydrogels, nanoparticles, and metal-organic frameworks (MOFs). This document provides an overview of its potential applications in drug delivery, along with detailed protocols for the synthesis and evaluation of these systems. While direct research on drug delivery applications of this compound is still in its early stages, this document extrapolates potential methodologies and characteristics based on its chemical properties and studies on analogous systems.

I. Hydrogel-Based Drug Delivery

Hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate and release therapeutic agents. This compound derivatives can act as effective hydrogelators, forming supramolecular hydrogels with potential for controlled drug release.

Application Notes

Hydrogels derived from this compound are expected to be biocompatible and biodegradable, making them suitable for various biomedical applications, including drug delivery and tissue engineering. The carboxylic acid groups can be functionalized to tune the hydrogel's properties, such as its swelling ratio, mechanical strength, and drug release profile. These hydrogels can be designed to be responsive to environmental stimuli like pH, which can trigger drug release at specific sites in the body.

Table 1: Potential Characteristics of this compound-Based Hydrogels for Drug Delivery

| Parameter | Expected Range/Value | Method of Determination |

| Swelling Ratio | 100-500% | Gravimetric analysis |

| Drug Loading Capacity | 1-10% (w/w) | UV-Vis Spectroscopy, HPLC |

| Encapsulation Efficiency | 50-90% | UV-Vis Spectroscopy, HPLC |

| In Vitro Drug Release | Sustained release over 24-72h | Dialysis method, UV-Vis/HPLC |

| Biocompatibility | High | MTT assay on relevant cell lines |

Note: The values in this table are estimations based on data from similar hydrogel systems and require experimental validation for this compound-based hydrogels.

Experimental Protocol: Synthesis and Drug Loading of a pH-Responsive Hydrogel

This protocol describes the synthesis of a hydrogel from a trishydrazide derivative of this compound and a benzaldehyde derivative, followed by the loading of a model drug.

Materials:

-

cis,cis-1,3,5-Cyclohexanetricarboxylic acid

-

Thionyl chloride

-

Hydrazine hydrate

-

4-formylbenzoic acid

-

Doxorubicin HCl (model drug)

-

Phosphate buffered saline (PBS) of various pH

-

Dialysis membrane (MWCO 10 kDa)

Protocol:

-

Synthesis of Cyclohexane-1,3,5-tricarbohydrazide: a. Convert cis,cis-1,3,5-cyclohexanetricarboxylic acid to its corresponding acyl chloride using thionyl chloride. b. React the acyl chloride with an excess of hydrazine hydrate in a suitable solvent (e.g., THF) at 0°C to form the trishydrazide. c. Purify the product by recrystallization.

-

Hydrogel Formation: a. Prepare a solution of the cyclohexane-1,3,5-tricarbohydrazide in a suitable buffer (e.g., PBS pH 7.4). b. Prepare a separate solution of 4-formylbenzoic acid in the same buffer. c. Mix the two solutions in a stoichiometric ratio. Gelation should occur over time as a result of the formation of hydrazone linkages.

-

Drug Loading (in-situ method): a. Dissolve doxorubicin HCl in the 4-formylbenzoic acid solution before mixing. b. Proceed with step 2c to form the drug-loaded hydrogel.

-

Drug Loading (swelling-diffusion method): a. Immerse the pre-formed hydrogel in a solution of doxorubicin HCl in PBS for 24-48 hours. b. Remove the hydrogel and wash with fresh PBS to remove surface-adsorbed drug.

-

Determination of Drug Loading and Encapsulation Efficiency: a. Disrupt a known weight of the drug-loaded hydrogel using a suitable solvent (e.g., acidic ethanol). b. Quantify the amount of doxorubicin in the solution using UV-Vis spectroscopy (at 480 nm) or HPLC. c. Calculate Drug Loading Capacity (%) = (Mass of drug in hydrogel / Mass of hydrogel) x 100. d. Calculate Encapsulation Efficiency (%) = (Mass of drug in hydrogel / Initial mass of drug used) x 100.

-

In Vitro Drug Release Study: a. Place a known weight of the drug-loaded hydrogel in a dialysis bag containing a small volume of PBS (e.g., pH 7.4 or 5.5). b. Place the dialysis bag in a larger volume of the same PBS buffer, maintained at 37°C with gentle stirring. c. At predetermined time intervals, withdraw aliquots from the external buffer and replace with fresh buffer. d. Quantify the amount of released doxorubicin in the aliquots using UV-Vis spectroscopy or HPLC. e. Plot the cumulative drug release as a function of time.

II. Nanoparticle-Based Drug Delivery

This compound can serve as a trifunctional core for the synthesis of various types of nanoparticles, including lipid-like nanoparticles (LLNPs) and polymer-drug conjugates. These nanoparticles can encapsulate hydrophobic drugs, improve their solubility, and provide targeted delivery.

Application Notes

Nanoparticles with a this compound core are anticipated to have a well-defined size and structure. The three carboxylic acid groups provide anchor points for attaching lipids, polymers (like polyethylene glycol, PEG, for stealth properties), or targeting ligands. This versatility allows for the design of sophisticated drug delivery vehicles with enhanced biocompatibility and controlled release properties.

Table 2: Potential Characteristics of this compound-Based Nanoparticles

| Parameter | Expected Range/Value | Method of Determination |

| Particle Size | 50-200 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential | -30 to +30 mV (tunable) | DLS |

| Drug Loading Capacity | 5-20% (w/w) | HPLC, LC-MS |

| Encapsulation Efficiency | 60-95% | HPLC, LC-MS |

| In Vitro Drug Release | Biphasic (initial burst followed by sustained release) | Dialysis method, HPLC/LC-MS |

| Biocompatibility | High | Cell viability assays (e.g., MTT, LDH) |

Note: The values in this table are estimations based on data from similar nanoparticle systems and require experimental validation for this compound-based nanoparticles.

Experimental Protocol: Synthesis and Characterization of Lipid-Polymer Nanoparticles

This protocol outlines the synthesis of a lipid-polymer conjugate using this compound as a core, followed by nanoparticle formulation and drug loading.

Materials:

-

cis,cis-1,3,5-Cyclohexanetricarboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Amino-terminated polyethylene glycol (mPEG-NH₂)

-

A lipid with a primary amine group (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, DSPE)

-

Paclitaxel (model hydrophobic drug)

-

Dialysis membrane (MWCO 3.5 kDa)

Protocol:

-

Synthesis of the Lipid-Polymer Conjugate: a. Activate the carboxylic acid groups of this compound with EDC and NHS in an anhydrous organic solvent (e.g., DMSO). b. React the activated acid with a stoichiometric amount of mPEG-NH₂ and DSPE-NH₂. The ratio of PEG to lipid can be varied to control the nanoparticle properties. c. Purify the resulting conjugate by dialysis against deionized water to remove unreacted starting materials and byproducts.

-

Nanoparticle Formulation and Drug Loading (Nanoprecipitation): a. Dissolve the lipid-polymer conjugate and paclitaxel in a water-miscible organic solvent (e.g., acetone or THF). b. Add this organic solution dropwise to a vigorously stirred aqueous solution (e.g., deionized water or PBS). c. The nanoparticles will self-assemble as the organic solvent diffuses into the aqueous phase. d. Stir the suspension for several hours to allow for the complete evaporation of the organic solvent.

-

Characterization of Nanoparticles: a. Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

-

Determination of Drug Loading and Encapsulation Efficiency: a. Lyophilize a known volume of the nanoparticle suspension. b. Dissolve the lyophilized powder in a suitable organic solvent to disrupt the nanoparticles. c. Quantify the amount of paclitaxel using HPLC. d. Calculate Drug Loading Capacity (%) and Encapsulation Efficiency (%) as described in the hydrogel protocol.

-

In Vitro Drug Release Study: a. Perform a drug release study using the dialysis method as described for the hydrogel, using appropriate buffers and a dialysis membrane with a suitable molecular weight cut-off.

III. Metal-Organic Framework (MOF)-Based Drug Delivery

This compound can be used as an organic linker to construct MOFs with various metal ions (e.g., Zr, Fe, Zn). These MOFs can have high porosity and surface area, making them excellent candidates for high-capacity drug loading.

Application Notes

MOFs constructed with this compound are expected to form stable, porous structures. The choice of metal ion and synthesis conditions can be used to tune the pore size and surface chemistry of the MOF, thereby controlling the drug loading and release characteristics. The biodegradability of these MOFs would depend on the nature of the metal-ligand bond. For instance, MOFs with bonds that are labile in acidic environments could be used for pH-triggered drug release in tumor microenvironments or endosomes.

Table 3: Potential Characteristics of this compound-Based MOFs

| Parameter | Expected Range/Value | Method of Determination |

| Surface Area (BET) | 500-2000 m²/g | N₂ adsorption-desorption analysis |

| Pore Size | 1-3 nm | N₂ adsorption-desorption analysis |

| Drug Loading Capacity | 10-40% (w/w) | TGA, UV-Vis, HPLC |

| Encapsulation Efficiency | 70-99% | UV-Vis, HPLC |

| In Vitro Drug Release | Stimuli-responsive (e.g., pH) and sustained | Dialysis method, UV-Vis/HPLC |

| Biocompatibility | Dependent on metal ion and linker | Cell viability assays |

Note: The values in this table are estimations based on data from similar MOF systems and require experimental validation for this compound-based MOFs.

Experimental Protocol: Synthesis and Drug Loading of a Zirconium-Based MOF

This protocol details the solvothermal synthesis of a Zr-based MOF using this compound as the linker, followed by drug loading.

Materials:

-

cis,cis-1,3,5-Cyclohexanetricarboxylic acid

-

Zirconium(IV) chloride (ZrCl₄)

-

N,N-Dimethylformamide (DMF)

-

Acetic acid (modulator)

-

5-Fluorouracil (5-FU, model drug)

Protocol:

-

MOF Synthesis (Solvothermal): a. Dissolve ZrCl₄ and cis,cis-1,3,5-cyclohexanetricarboxylic acid in DMF in a Teflon-lined autoclave. b. Add acetic acid as a modulator to control the crystal size and morphology. c. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-150°C) for a set period (e.g., 24-72 hours). d. After cooling to room temperature, collect the crystalline product by centrifugation or filtration. e. Wash the product with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials. f. Activate the MOF by heating under vacuum to remove the solvent from the pores.

-

Characterization of the MOF: a. Confirm the crystal structure using Powder X-ray Diffraction (PXRD). b. Determine the surface area and pore size using N₂ adsorption-desorption analysis (BET). c. Analyze the thermal stability using Thermogravimetric Analysis (TGA).

-

Drug Loading (Immersion Method): a. Disperse the activated MOF in a concentrated solution of 5-FU in a suitable solvent (e.g., water or ethanol). b. Stir the suspension for 24-48 hours to allow the drug to diffuse into the pores of the MOF. c. Collect the drug-loaded MOF by centrifugation, and wash with fresh solvent to remove surface-adsorbed drug. d. Dry the drug-loaded MOF under vacuum.

-

Determination of Drug Loading: a. Digest a known weight of the drug-loaded MOF in an acidic or basic solution to release the drug. b. Quantify the amount of 5-FU in the solution using UV-Vis spectroscopy (at ~265 nm) or HPLC. c. Alternatively, use TGA to determine the weight loss corresponding to the drug. d. Calculate Drug Loading Capacity (%) as described previously.

-

In Vitro Drug Release Study: a. Perform a drug release study using the dialysis method, as described for the hydrogel, in buffers of different pH (e.g., 7.4 and 5.5) to investigate pH-responsive release.

Conclusion

This compound holds considerable promise as a versatile building block for the development of advanced drug delivery systems. Its unique structural features allow for the creation of diverse platforms, including hydrogels, nanoparticles, and MOFs, each with tunable properties for controlled and targeted drug release. While the research in this specific area is still emerging, the foundational chemistry and the success of analogous systems suggest a bright future for this compound in pharmaceutical sciences. The protocols and data presented herein provide a solid starting point for researchers and developers interested in exploring the potential of this exciting molecule. Further experimental work is necessary to fully elucidate the capabilities and optimize the performance of these novel drug delivery systems.

Application Notes and Protocols: Cyclohexane-1,3,5-tricarboxylic Acid in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Cyclohexane-1,3,5-tricarboxylic acid is a versatile building block, primarily utilized as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). These crystalline materials, formed by the coordination of metal ions with organic ligands, exhibit high porosity, large surface areas, and tunable structures, making them promising candidates for various catalytic applications. This document provides an overview of the catalytic uses of MOFs derived from this compound and its aromatic analog, benzene-1,3,5-tricarboxylic acid (BTC), along with exemplary experimental protocols and data.

Synthesis of Metal-Organic Frameworks (MOFs)

The foundational step for utilizing this compound in catalysis is its incorporation into a MOF structure. The synthesis generally involves the solvothermal reaction between a metal salt and the tricarboxylic acid ligand.

General Synthesis Protocol for MOFs using this compound:

A general procedure for the synthesis of MOFs using tricarboxylic acid linkers involves a solvothermal method.[1]

Materials:

-

This compound (or Benzene-1,3,5-tricarboxylic acid)

-

Metal salt precursor (e.g., Copper(II) nitrate, Cobalt(II) nitrate, Zirconium(IV) chloride)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)

-

Teflon-lined stainless steel autoclave

Procedure:

-

Dissolve the metal precursor (e.g., 2.5 mmol) and 1,3,5-benzene tricarboxylic acid (H3BTC, 3.1 mmol) in a solvent mixture (e.g., 40 mL of DMF/Formic acid in a 1:1 molar ratio).[1]

-

Transfer the mixture to a Teflon-lined stainless steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 150 °C) for a designated period (e.g., 24 hours).[1]

-

After cooling to room temperature, the crystalline MOF product is collected by filtration, washed with the solvent, and dried.

Catalytic Oxidation of Cyclohexane

MOFs derived from tricarboxylic acids have shown significant potential in the selective oxidation of cyclohexane to cyclohexanol and cyclohexanone (KA oil), which are key intermediates in the production of nylon.

Application Data:

| Catalyst | Substrate | Oxidant | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

| Co-TCPPNi (2D MOF) | Cyclohexane | O₂ | 120 | 5.6 | 92.9 (KA oil) | [2] |

| MOF-808 (Zr-BTC) | Cyclohexane | TBHP | 70 | 8.3 | - | [3][4] |

| UiO-67-KVO(O₂)₂ | Cyclohexane | - | - | 9.4 | 78 (KA oil) | [5] |

Note: TCPPNi and BTC are aromatic analogs of this compound.

Experimental Protocol for Cyclohexane Oxidation using a Zr-based MOF:

This protocol is adapted from studies on Zr-based MOFs.[3][4]

Materials:

-

Zr-based MOF catalyst (e.g., MOF-808)

-

Cyclohexane

-

Acetonitrile (solvent)

-

tert-Butyl hydroperoxide (TBHP, oxidant)

-

Schlenk tube

-

Oxygen supply

-

Gas chromatograph (GC) for analysis

Procedure:

-

Add cyclohexane (1 mL), acetonitrile (4 mL), and TBHP (1 mL) to a 25 mL Schlenk tube containing the MOF catalyst.

-

Purge the system with high-purity oxygen.

-

Heat the reaction mixture with stirring in an oil bath to the desired temperature (e.g., 70 °C) for the target time.

-

After the reaction, cool the mixture and centrifuge to separate the catalyst.

-

Analyze the supernatant by gas chromatography to determine the conversion of cyclohexane and the selectivity for the products.

Photocatalytic Degradation of Organic Dyes

MOFs based on cyclohexane-tricarboxylic acid have been investigated as photocatalysts for the degradation of organic dyes in wastewater, offering a potential solution for environmental remediation.

Application Data:

A study on a cobalt-based MOF synthesized with cyclohexane-tricarboxylic acid, [Co(Hchtc)(bpe)], demonstrated its use as a catalyst in the degradation of the organic dye X3B through the activation of sulfites.[6]

| Catalyst | Pollutant | Activation Method | Degradation Efficiency (%) | Time (min) |

| [Co(Hchtc)(bpe)] | X3B | Sulfite activation | - | - |

| Nd-based MOF | Methyl Violet | UV irradiation | - | - |

| Zn-MOF | Rhodamine B | Photocatalysis | 85 | 180 |

Note: Specific quantitative data for the Co-based MOF was not available in the provided search results.

Experimental Protocol for Photocatalytic Dye Degradation:

This generalized protocol is based on typical procedures for the photocatalytic degradation of dyes using MOFs.[7][8]

Materials:

-

MOF photocatalyst

-

Organic dye solution (e.g., Methylene Blue, Rhodamine B)

-

UV or visible light source

-

Reaction vessel (e.g., quartz cuvette or beaker)

-

UV-Vis spectrophotometer

Procedure:

-

Disperse a specific amount of the MOF photocatalyst in an aqueous solution of the organic dye with a known initial concentration.

-

Stir the suspension in the dark for a period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.

-

Irradiate the suspension with a UV or visible light source under continuous stirring.

-

At regular time intervals, withdraw aliquots of the suspension.

-

Centrifuge the aliquots to remove the photocatalyst particles.

-

Measure the absorbance of the supernatant at the maximum absorption wavelength of the dye using a UV-Vis spectrophotometer.

-

Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Other Catalytic Applications

MOFs derived from tricarboxylic acids also show promise in other catalytic transformations. For instance, copper benzene-1,3,5-tricarboxylate (Cu-BTC) has been investigated as a heterogeneous catalyst for biodiesel production via transesterification.

Application Data for Biodiesel Production:

| Catalyst | Reactants | Molar Ratio (Methanol:Oil) | Catalyst Loading (wt%) | Yield (%) | Reference |

| Cu-BTC | Waste Cooking Oil, Methanol | 10:1 | 1 | 78.6 | [9] |

These examples highlight the broad potential of MOFs based on this compound and its analogs in various catalytic processes. Further research is expected to uncover more applications and provide more detailed insights into their catalytic mechanisms.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Syntheses of a series of lanthanide metal–organic frameworks for efficient UV-light-driven dye degradation: experiment and simulation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using Cyclohexane-1,3,5-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing cyclohexane-1,3,5-tricarboxylic acid as a flexible, aliphatic ligand. The methodologies described herein are based on hydrothermal synthesis techniques, yielding crystalline frameworks with potential applications in drug delivery and other biomedical fields. The protocols are designed to be a comprehensive guide for researchers in the synthesis and characterization of these novel porous materials.

Overview of MOF Synthesis with this compound